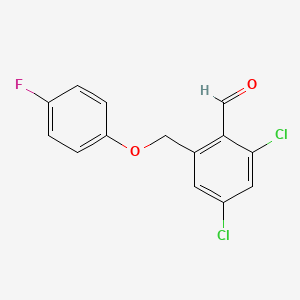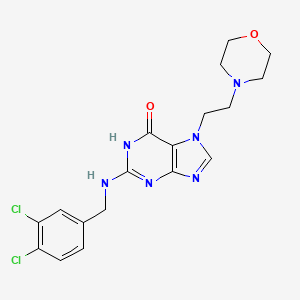
Ibezapolstat
Overview
Description
Ibezapolstat is a novel antibacterial compound developed by Acurx Pharmaceuticals. It is a first-in-class inhibitor of bacterial DNA polymerase IIIC, specifically targeting Clostridioides difficile infection (CDI). This compound has shown promising results in clinical trials, demonstrating efficacy in treating CDI while preserving the beneficial gut microbiome .
Scientific Research Applications
Ibezapolstat has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of bacterial DNA polymerase IIIC and its effects on bacterial replication.
Biology: Investigated for its impact on the gut microbiome and its potential to reduce CDI recurrence by preserving beneficial bacteria
Medicine: Undergoing clinical trials for the treatment of CDI, showing high efficacy and a favorable safety profile
Industry: Potentially used in the development of new antibacterial agents targeting other Gram-positive bacterial infections
Mechanism of Action
Target of Action
Ibezapolstat is a novel, orally administered antibiotic that primarily targets the DNA polymerase IIIC enzyme . This enzyme is essential for replicative DNA synthesis in Gram-positive bacteria with a low G+C content . The primary target of this compound is Clostridioides difficile, a Gram-positive bacterium .
Mode of Action
This compound inhibits the bacterial DNA polymerase IIIC by interfering with the addition of guanine to the growing DNA chain . This unique mechanism of action disrupts the DNA replication process of the targeted bacteria, leading to their eradication .
Biochemical Pathways
The action of this compound affects the DNA replication pathway in Gram-positive bacteria. By inhibiting the DNA polymerase IIIC enzyme, this compound disrupts the DNA synthesis process, leading to the death of the bacteria . This effect is selective for Gram-positive bacteria, sparing other beneficial bacteria in the microbiome .
Pharmacokinetics
This compound demonstrates favorable pharmacokinetics. It is administered orally and achieves high concentrations in the colon, the primary site of Clostridioides difficile infection . This suggests that this compound is minimally absorbed, leading to high colonic and low systemic concentrations .
Result of Action
The action of this compound results in the eradication of Clostridioides difficile, leading to a clinical cure in patients with Clostridioides difficile infection . In addition to its antibacterial activity, this compound has been shown to have beneficial effects on the microbiome, including overgrowth of Actinobacteria and Firmicutes phylum species while on therapy .
Action Environment
The action of this compound is influenced by the environment within the human gut. The drug is designed to target Clostridioides difficile in the colon, where this bacterium causes infection . The efficacy of this compound may be enhanced by its ability to achieve high concentrations in the colon and its minimal systemic absorption . Furthermore, the selective action of this compound on Gram-positive bacteria helps to preserve the diversity of the gut microbiome, which may contribute to the overall health of the patient and reduce the risk of recurrence of Clostridioides difficile infection .
Safety and Hazards
Future Directions
Acurx Pharmaceuticals has completed its Phase 2b clinical trial of Ibezapolstat and intends to meet with the FDA after analyzing the Phase 2b clinical trial data to finalize the size and scope of the Phase 3 clinical trial program . The company has also announced positive top-line this compound Phase 2 efficacy results with a 96% clinical cure rate in patients with CDI .
Biochemical Analysis
Biochemical Properties
Ibezapolstat plays a crucial role in biochemical reactions by inhibiting the bacterial DNA polymerase IIIC enzyme. This enzyme is essential for the replication of bacterial DNA, and its inhibition leads to the cessation of bacterial growth. This compound interacts specifically with DNA polymerase IIIC, preventing the addition of guanine to the growing DNA strand . This interaction is highly selective for Gram-positive bacteria with low G+C content, making this compound effective against Clostridioides difficile .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits DNA replication, leading to cell death. This inhibition disrupts cell signaling pathways and gene expression, ultimately affecting cellular metabolism. In clinical studies, this compound has shown to reduce the proportion of Bacteroidetes phylum and increase the proportion of Firmicutes phylum in the fecal microbiome . This shift in microbial composition is associated with beneficial effects on gut health and reduced recurrence of Clostridioides difficile infection .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the DNA polymerase IIIC enzyme, inhibiting its activity. This inhibition prevents the addition of guanine to the DNA strand, halting DNA replication. This compound’s selective targeting of low G+C content Gram-positive bacteria ensures minimal impact on the host’s microbiome . Additionally, this compound has been shown to have minimal systemic exposure, with high concentrations in the colon, where Clostridioides difficile resides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and maintains its inhibitory activity throughout the treatment period. In clinical studies, this compound showed rapid increases in alpha diversity in the fecal microbiome, which were maintained after the completion of therapy . This suggests that this compound has long-term beneficial effects on gut microbiota composition and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits Clostridioides difficile growth and reduces infection recurrence. At higher doses, there may be potential toxic or adverse effects. Clinical studies have shown that this compound is well-tolerated at the recommended dosage, with minimal adverse events reported .
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA replication and repair. By inhibiting DNA polymerase IIIC, this compound disrupts the normal metabolic flux of bacterial cells, leading to cell death. The compound’s selective targeting of low G+C content Gram-positive bacteria ensures that it does not significantly affect the host’s metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion. It achieves high concentrations in the colon, where Clostridioides difficile resides, ensuring effective treatment of the infection. The compound’s minimal systemic exposure reduces the risk of adverse effects on other tissues and organs .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cytoplasm, where it exerts its inhibitory effects on DNA polymerase IIIC. The compound’s selective targeting ensures that it does not significantly affect the host’s cellular compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ibezapolstat involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary information held by Acurx Pharmaceuticals. it is known that the compound is synthesized through a series of organic reactions, including nucleophilic substitutions and cyclizations, under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process would include rigorous quality control measures to ensure the consistency and safety of the final product. Specific details on the industrial production methods are not publicly available .
Chemical Reactions Analysis
Types of Reactions
Ibezapolstat primarily undergoes reactions typical of organic compounds, such as:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures to maintain the integrity of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Comparison with Similar Compounds
Similar Compounds
Vancomycin: A glycopeptide antibiotic used to treat CDI but with a higher recurrence rate and more significant impact on the gut microbiome
Fidaxomicin: Another antibiotic used for CDI with a similar mechanism but different molecular targets
Metronidazole: Commonly used for CDI but less effective in recurrent cases and with broader effects on the microbiome
Uniqueness of Ibezapolstat
This compound stands out due to its dual effect of eradicating Clostridioides difficile while preserving beneficial gut microbiota. This unique property reduces the likelihood of CDI recurrence and promotes a healthier gut microbiome compared to other antibiotics .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N6O2/c19-13-2-1-12(9-14(13)20)10-21-18-23-16-15(17(27)24-18)26(11-22-16)4-3-25-5-7-28-8-6-25/h1-2,9,11H,3-8,10H2,(H2,21,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGSGBKTODESHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=NC3=C2C(=O)NC(=N3)NCC4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1275582-97-2 | |
| Record name | Ibezapolstat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1275582972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibezapolstat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16189 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IBEZAPOLSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K543KNC5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


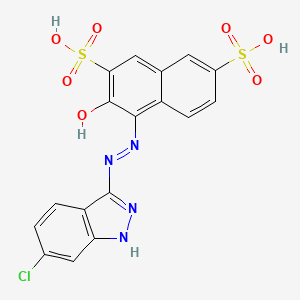
![4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1436624.png)
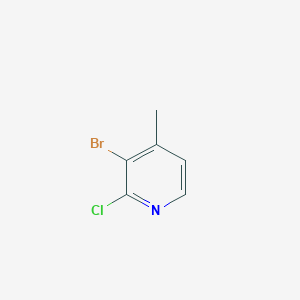
![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B1436629.png)
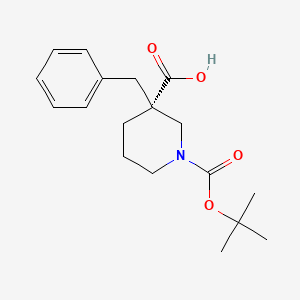
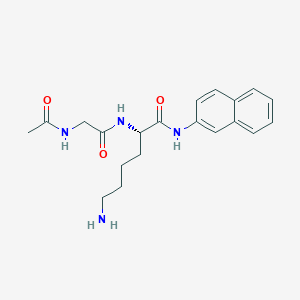
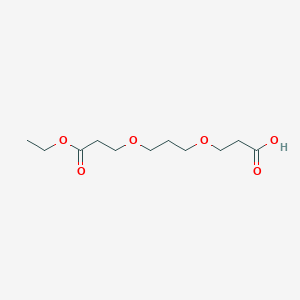
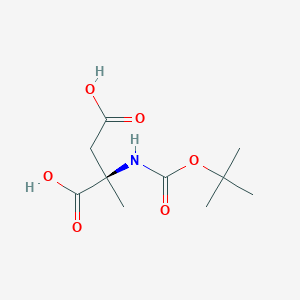
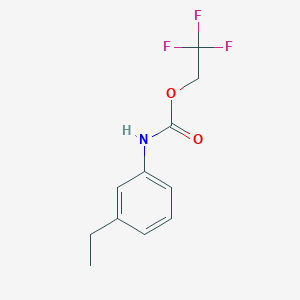
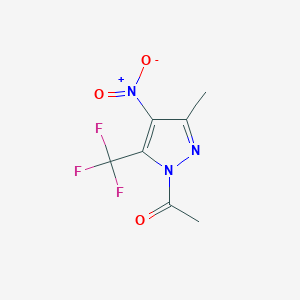

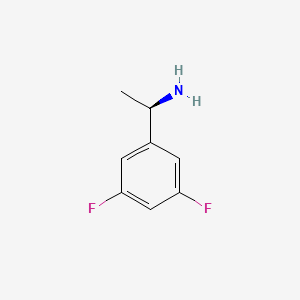
![2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1436645.png)
